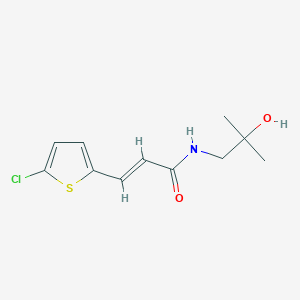
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid, also known as MSAB, is a chemical compound that has shown promising results in scientific research. It is a derivative of benzoic acid and has a morpholin-4-ylsulfonylamino group attached to it. This compound has been studied for its potential use in various applications, including cancer treatment, anti-inflammatory therapy, and as an inhibitor of certain enzymes. In
作用机制
The mechanism of action of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid involves its ability to inhibit certain enzymes that are involved in various cellular processes. One of the enzymes that 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid targets is called protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting this enzyme, 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid can slow down the growth of cancer cells.
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid also inhibits the production of certain cytokines and chemokines that are involved in the inflammatory response. This leads to a reduction in inflammation and can help alleviate symptoms of various inflammatory diseases.
Biochemical and physiological effects:
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid inhibits the growth and proliferation of cancer cells by targeting protein kinase CK2. This leads to a reduction in tumor growth and can potentially lead to cancer cell death.
Inflammatory diseases are characterized by chronic inflammation, which can lead to tissue damage and various complications. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. This can help alleviate symptoms of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid in lab experiments is its specificity. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid targets specific enzymes and cytokines, which makes it a useful tool for studying the effects of these molecules on various cellular processes.
However, one of the limitations of using 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid in lab experiments is its potential toxicity. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid. One area of research is the development of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid analogs that are more potent and less toxic than the original compound. This could lead to the development of more effective cancer treatments and anti-inflammatory therapies.
Another area of research is the study of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid in combination with other drugs. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to enhance the effects of certain chemotherapy drugs, which could lead to more effective cancer treatments.
Conclusion:
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid is a promising compound that has shown potential in various scientific research applications. Its ability to inhibit certain enzymes and cytokines makes it a useful tool for studying various cellular processes. Further research is needed to fully understand the potential of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid and to develop more effective treatments for cancer and inflammatory diseases.
合成方法
The synthesis of 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid involves several steps. It starts with the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound is then reacted with morpholine in the presence of a base to form 4-(morpholin-4-yl)benzoic acid. The final step involves the reaction of 4-(morpholin-4-yl)benzoic acid with methanesulfonyl chloride to form 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid.
科学研究应用
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid can inhibit the growth of cancer cells by targeting certain enzymes that are involved in the growth and proliferation of cancer cells.
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has also been studied for its anti-inflammatory properties. Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. 2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid has been shown to reduce inflammation by inhibiting the production of certain cytokines and chemokines.
属性
IUPAC Name |
2-methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-9-8-10(2-3-11(9)12(15)16)13-20(17,18)14-4-6-19-7-5-14/h2-3,8,13H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCYOFGKKOONIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(morpholin-4-ylsulfonylamino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B7589252.png)
![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![[1-[1-(3,4-Difluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589272.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)
![[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)
![[4-(Aminomethyl)piperidin-1-yl]-(2,4-dimethoxyphenyl)methanone](/img/structure/B7589305.png)
![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)